Cas no 921519-32-6 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide)

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide
- Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(5-ethyl-2,3,4,5-tetrahydro-3,3-dimethyl-4-oxo-1,5-benzoxazepin-8-yl)-
- 921519-32-6
- N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide
- (3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide
- AKOS024632655
- F2261-0133
-
- インチ: 1S/C24H32N2O3/c1-4-26-19-6-5-18(10-20(19)29-14-23(2,3)22(26)28)25-21(27)24-11-15-7-16(12-24)9-17(8-15)13-24/h5-6,10,15-17H,4,7-9,11-14H2,1-3H3,(H,25,27)
- InChIKey: JJHNSPLFHURTCP-UHFFFAOYSA-N
- ほほえんだ: C12(C(NC3C=C4OCC(C)(C)C(=O)N(CC)C4=CC=3)=O)CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 396.24129289g/mol
- どういたいしつりょう: 396.24129289g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 646
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.194±0.06 g/cm3(Predicted)
- ふってん: 631.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.80±0.40(Predicted)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0133-4mg |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-15mg |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-25mg |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-1mg |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-2μmol |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-5mg |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-10μmol |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-3mg |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-5μmol |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2261-0133-20μmol |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide |
921519-32-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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10. Back matter
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamideに関する追加情報
Research Brief on N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide (CAS: 921519-32-6)
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide (CAS: 921519-32-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and potential clinical implications.
Recent studies have highlighted the unique structural features of this compound, which combines a benzoxazepine core with an adamantane carboxamide moiety. This hybrid structure is believed to confer enhanced bioavailability and target specificity, making it a promising candidate for drug development. Preliminary in vitro assays have demonstrated its efficacy in modulating key signaling pathways, particularly those involved in inflammatory and neurodegenerative diseases.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which investigated the compound's interaction with the NLRP3 inflammasome. The results indicated a dose-dependent inhibition of NLRP3 activation, suggesting potential applications in treating conditions such as Alzheimer's disease and rheumatoid arthritis. Further mechanistic studies revealed that the compound's adamantane group plays a critical role in binding to the inflammasome complex, thereby disrupting its assembly.
In addition to its anti-inflammatory properties, recent research has explored the compound's potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the PI3K/AKT pathway. The study proposed that the benzoxazepine moiety contributes to this selectivity by interacting with specific kinase domains.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic profile. A 2023 pharmacokinetic study highlighted issues such as moderate plasma stability and variable oral bioavailability. Researchers are currently exploring structural modifications, including the introduction of prodrug strategies, to address these limitations.
In conclusion, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide represents a versatile scaffold with significant therapeutic potential. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in drug discovery. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical utility.
921519-32-6 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide) 関連製品
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